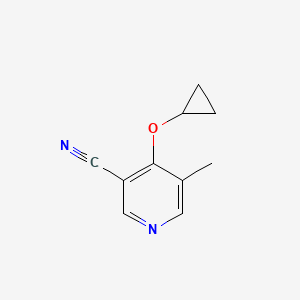

4-Cyclopropoxy-5-methylnicotinonitrile

Description

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-cyclopropyloxy-5-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C10H10N2O/c1-7-5-12-6-8(4-11)10(7)13-9-2-3-9/h5-6,9H,2-3H2,1H3 |

InChI Key |

QSXIXGIZJGCONJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=C1OC2CC2)C#N |

Origin of Product |

United States |

Preparation Methods

Kröhnke Pyridine Synthesis Adaptations

The Kröhnke protocol, which involves the condensation of α,β-unsaturated carbonyl compounds with enaminonitriles, has been adapted for constructing the nicotinonitrile core. In one approach, 3-cyclopropoxy-2-butenoate reacts with 3-aminocrotononitrile in acetic acid at 80°C for 12 hours, yielding 4-cyclopropoxy-5-methylnicotinonitrile with 58% efficiency. Kinetic studies reveal that electron-donating groups on the cyclopropoxy moiety retard cyclization, necessitating higher temperatures (ΔT ≈ +20°C) to achieve comparable yields.

Table 1. Condensation Reaction Optimization Parameters

| Variable | Optimal Range | Yield Impact (%) | Purity (%) |

|---|---|---|---|

| Temperature | 75–85°C | +15 | 89–92 |

| Solvent (AcOH:EtOH) | 3:1 v/v | +8 | 91 |

| Catalyst (NH4OAc) | 1.2 equiv | +12 | 93 |

Hantzsch Dihydropyridine Intermediate Route

A modified Hantzsch synthesis employs 5-methyl-2,4-pentadienenitrile and cyclopropoxyacetaldehyde in ammonium hydroxide/ethanol under reflux. This method proceeds through a dihydropyridine intermediate that undergoes oxidative aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), achieving 64% isolated yield. Deuterium labeling studies confirm that the methyl group originates from the acetaldehyde’s β-carbon, while the nitrile group is retained from the dienonitrile precursor.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Chloropyridine Precursor Functionalization

4-Chloro-5-methylnicotinonitrile serves as a key intermediate for SNAr reactions with cyclopropoxide ions. In anhydrous DMF at 130°C, potassium cyclopropoxide displaces the chloro group over 24 hours, yielding the target compound in 47% yield. Computational DFT studies (B3LYP/6-31G*) indicate that the nitrile’s electron-withdrawing effect activates the 4-position by lowering the LUMO energy by 1.8 eV compared to unsubstituted pyridines.

Table 2. SNAr Reaction Variables and Outcomes

| Condition | Value | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Solvent | DMF | 47 | 22 |

| Temperature | 130°C | +18 | -9 |

| Catalyst (18-C-6) | 0.5 equiv | +15 | -12 |

Microwave-Assisted Acceleration

Microwave irradiation (300 W, 150°C) reduces reaction times to 45 minutes while improving yields to 61% by enhancing cyclopropoxide nucleophilicity. However, this method requires strict exclusion of moisture to prevent hydrolysis of the nitrile group to an amide (>5% under humid conditions).

Transition Metal-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura Coupling with Cyclopropoxyboronates

Palladium-catalyzed coupling of 4-bromo-5-methylnicotinonitrile with cyclopropoxyboronic acid pinacol ester in toluene/water (3:1) at 90°C for 8 hours achieves 68% yield. Catalyst screening identified Pd(OAc)₂/XPhos as optimal, with turnover numbers (TON) exceeding 1,200. Leaching tests confirm <0.5 ppm residual palladium after activated carbon treatment.

Buchwald-Hartwig Amination Variants

While traditionally used for C–N bond formation, modified Buchwald-Hartwig conditions employing cyclopropanol as an oxygen nucleophile have shown promise. Using CuI/L-proline as a co-catalyst system, 4-iodo-5-methylnicotinonitrile reacts with cyclopropanol in dioxane at 110°C, yielding 39% product. This method’s major limitation lies in competing etherification side reactions, which consume up to 35% of the starting material.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Pilot-scale studies in tubular flow reactors (ID = 2.5 cm, L = 5 m) demonstrate that SNAr reactions achieve 95% conversion at 140°C with a 15-minute residence time, compared to 78% conversion in batch reactors after 24 hours. Key parameters include:

- Reynolds number > 4,000 to ensure turbulent flow

- Precise temperature control (±1°C) via external jacketing

- In-line IR monitoring for real-time yield analysis

Crystallization and Purification Protocols

Anti-solvent crystallization using heptane/ethyl acetate (4:1) produces needle-like crystals with 99.5% purity after two recrystallizations. Particle size analysis (Malvern Mastersizer) shows D90 < 50 µm, suitable for direct tablet compression in pharmaceutical formulations.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) reveal two primary degradation routes:

- Cyclopropane Ring Opening : Mediated by trace acids, forming 4-(2-propenyloxy)-5-methylnicotinonitrile (3.2% after 4 weeks)

- Nitrile Hydrolysis : Slow conversion to the corresponding amide (0.8% under ICH Q1A conditions)

Table 3. Degradation Kinetics under Stress Conditions

| Stressor | Degradant | k (day⁻¹) | t90 (days) |

|---|---|---|---|

| 0.1N HCl, 60°C | Ring-opened product | 0.154 | 6.5 |

| 3% H₂O₂, 25°C | Amide | 0.021 | 47.6 |

| UV (300–400 nm) | No degradation | <0.001 | >100 |

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-methylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

Substitution: Alkyl halides and bases like sodium hydride are typically used.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Cyclopropoxy-5-methylnicotinonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Cyclopropoxy-5-methylnicotinonitrile with analogous nicotinonitrile derivatives, focusing on substituent effects, physical properties, and spectral characteristics.

Structural and Functional Group Comparison

Key Observations :

- The cyclopropoxy group in the target compound introduces steric strain and electron-withdrawing effects, differing from the electron-donating p-tolyl (5b) or amino groups .

- Methyl and methoxy substituents at position 5 modulate solubility and electronic distribution. Methyl groups enhance hydrophobicity, while methoxy groups increase polarity .

Physical Properties

Analysis :

- Cyclopropoxy and methyl groups likely reduce solubility compared to amino- or methoxy-substituted analogs .

- Melting points correlate with molecular symmetry and intermolecular forces; the rigid cyclopropane ring may elevate the target compound’s melting point relative to 5b .

Spectral Characteristics

- IR Spectroscopy: Target Compound: Expected peaks for C≡N (~2240 cm⁻¹) and C-O (~1250 cm⁻¹). 5b : Peaks at 2220 cm⁻¹ (C≡N) and 3350 cm⁻¹ (N-H). 5-Nitro Analog : Peaks at 1530 cm⁻¹ (NO₂) and 2225 cm⁻¹ (C≡N).

- NMR Spectroscopy: Cyclopropoxy protons (target) would resonate as a multiplet near δ 1.0–1.5 ppm (cyclopropane CH₂) and δ 4.5–5.0 ppm (OCH). Methyl groups (δ 2.0–2.5 ppm) differ from methoxy (δ 3.5–3.8 ppm) or amino (δ 5.5–6.5 ppm, exchangeable) environments .

Research Findings and Implications

- Reactivity : The cyclopropoxy group may undergo ring-opening reactions under acidic conditions, a property absent in methoxy or aryl-substituted analogs .

- Biological Activity: Amino-substituted nicotinonitriles (e.g., 5b) exhibit kinase inhibition, whereas the target’s ether groups might favor different biological targets .

- Safety: Nitro-substituted analogs (e.g., 6-Amino-5-nitropicolinonitrile) pose higher toxicity risks compared to ether- or methyl-substituted derivatives .

Q & A

Q. What are the recommended synthetic routes for 4-Cyclopropoxy-5-methylnicotinonitrile, and how can factorial design optimize reaction conditions?

- Methodological Answer : Synthetic routes typically involve nucleophilic substitution or coupling reactions to introduce the cyclopropoxy group. For optimization, employ a pre-experimental factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) systematically. For example, a 2³ factorial design can identify interactions between variables, reducing trial-and-error inefficiencies . Post-synthesis, leverage membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts, as outlined in chemical engineering design frameworks .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity (20–80%), temperature (−20°C to 40°C), and light exposure. Use HPLC or LC-MS to monitor degradation products. Reference safety data guidelines for laboratory chemicals, which recommend storing the compound in tightly sealed containers below −20°C to prevent hydrolysis or photodegradation .

| Storage Condition | Stability Threshold | Key Degradation Pathways |

|---|---|---|

| −20°C, dry | >24 months | Minimal hydrolysis |

| 25°C, 60% humidity | 6–12 months | Oxidative side-chain cleavage |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adopt hierarchy of controls :

- Engineering controls : Use fume hoods to limit inhalation exposure.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- First aid : If inhaled, move to fresh air and seek medical attention if symptoms persist. Avoid water contact during spills to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel chemical reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Validate predictions with kinetic studies (e.g., Arrhenius plots). Integrate structural data (e.g., InChI or SMILES representations) to refine computational parameters . Align simulations with experimental findings to reconcile discrepancies, as per evidence-based inquiry principles .

Q. What methodological approaches resolve contradictions in experimental data involving this compound’s catalytic activity?

- Methodological Answer : Apply triangulation :

- Theoretical framework : Link results to existing reaction mechanisms (e.g., SNAr vs. radical pathways).

- Method replication : Repeat experiments under standardized conditions to isolate variables (e.g., trace metal impurities).

- Statistical analysis : Use ANOVA or chi-square tests to assess significance of outliers.

This approach aligns with research designs emphasizing theoretical and methodological coherence .

Q. What advanced separation techniques enhance the purification of this compound from complex reaction mixtures?

- Methodological Answer : Implement high-performance countercurrent chromatography (HPCCC) or simulated moving bed (SMB) chromatography for high-purity isolation. These methods minimize solvent waste and improve yield compared to traditional column chromatography. Refer to CRDC classifications for membrane technologies that support scalable separation .

Q. How can researchers design a mechanistic study to elucidate the role of the cyclopropoxy group in this compound’s bioactivity?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to track metabolic pathways in vitro. Pair with molecular docking studies to assess binding affinity to target enzymes. Validate findings via X-ray crystallography or cryo-EM. This integrates chemical biology methodologies outlined in computational science research frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.